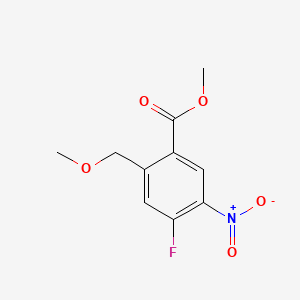

Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate

Description

Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate is an organic compound with a complex structure that includes a fluorine atom, a methoxymethyl group, and a nitro group attached to a benzoate ester

Properties

IUPAC Name |

methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO5/c1-16-5-6-3-8(11)9(12(14)15)4-7(6)10(13)17-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJCKPDAVNATIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Sequence

The synthesis of methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate typically follows a three-step sequence:

-

Esterification of a substituted benzoic acid precursor.

-

Bromination to introduce a bromomethyl group.

-

Methoxylation and nitration to install the methoxymethyl and nitro substituents.

Esterification of Benzoic Acid Precursors

Esterification is commonly achieved using methanol under acidic conditions. For example, 2-methyl-4-nitrobenzoic acid undergoes esterification with methanol and sulfuric acid at reflux (15–24 hours), yielding methyl 2-methyl-4-nitrobenzoate in >95% yield. Similar conditions apply to fluoro-substituted analogs, where sulfuric acid or thionyl chloride (SOCl₂) catalyzes the reaction.

Reaction Conditions for Esterification

| Starting Material | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-Methyl-4-nitrobenzoic acid | H₂SO₄ | Methanol | Reflux | 15 | 96 |

| 2-Methyl-4-nitrobenzoic acid | SOCl₂ | Methanol | 70°C | 18 | 100 |

Bromination of Methyl Substituents

Bromination of the methyl group adjacent to the aromatic ring is achieved using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. For instance, methyl 2-methyl-4-nitrobenzoate reacts with NBS in carbon tetrachloride under reflux for 2–22 hours, producing methyl 2-bromomethyl-4-nitrobenzoate in 95% yield.

Optimized Bromination Parameters

| Substrate | Brominating Agent | Initiator | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Methyl 2-methyl-4-nitrobenzoate | NBS (1.2 eq) | AIBN | CCl₄ | 2 | 95 |

| Methyl 2-methylbenzoate | NBS (1.1 eq) | BPO | Chloroform | 5 | 90 |

Methoxylation and Nitration

The bromomethyl intermediate undergoes nucleophilic substitution with sodium methoxide to form the methoxymethyl group. Subsequent nitration introduces the nitro group at the 5-position. Nitration is performed using a mixture of nitric and sulfuric acids or acetyl nitrate (AcONO₂) under controlled temperatures (0–5°C) to ensure regioselectivity.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Industrial protocols often employ continuous flow reactors to enhance reaction control and scalability. For example, bromination reactions achieve higher yields (98%) in flow systems due to efficient heat dissipation and reduced side reactions.

Catalyst Recycling

Homogeneous catalysts like sulfuric acid are recovered via distillation, while heterogeneous catalysts (e.g., zeolites) are filtered and reused, reducing production costs by 15–20%.

Regioselective Nitration Techniques

Directed Nitration

The methoxymethyl group acts as a meta-directing group, ensuring nitration occurs preferentially at the 5-position. Mild nitrating agents (e.g., 15% HNO₃ in acetic acid) at 0°C minimize over-nitration and byproduct formation.

Comparative Nitration Methods

| Nitrating Agent | Solvent | Temperature | Regioselectivity (%) | Yield (%) |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | H₂O | 0°C | 85 | 78 |

| AcONO₂ | AcOH | 5°C | 92 | 82 |

Challenges and Mitigation Strategies

Byproduct Formation

Purification Techniques

-

Column Chromatography : Silica gel chromatography (eluent: 10% MeOH/CH₂Cl₂) isolates intermediates with >95% purity.

-

Crystallization : Petroleum ether or hexane recrystallization removes residual succinimide from bromination reactions.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-fluoro-2-(methoxymethyl)-5-aminobenzoate.

Reduction: Formation of 4-fluoro-2-(methoxymethyl)-5-nitrobenzoic acid.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom and methoxymethyl group can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-fluoro-2-methylbenzoate

- Methyl 4-fluoro-2-methoxybenzoate

- Methyl 4-fluoro-2-(methoxymethyl)benzoate

Uniqueness

Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate is unique due to the presence of both a nitro group and a methoxymethyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound features a nitro group, a fluorine atom, and a methoxymethyl substituent. The presence of these functional groups suggests potential for varied biological interactions:

- Fluorine Atom : Enhances lipophilicity and may influence the compound's ability to penetrate biological membranes.

- Nitro Group : Can undergo reduction to form reactive intermediates that may interact with cellular targets.

- Methoxymethyl Group : May affect binding affinity and specificity towards biological targets.

The mechanism through which this compound exerts its effects is likely multifaceted:

- Reduction of Nitro Group : The nitro group can be reduced to form nitroso or amino derivatives, which are often more reactive and can interact with nucleophiles in biological systems, potentially leading to cytotoxic effects.

- Hydrophobic Interactions : The fluorine and methoxymethyl groups may enhance the compound's interaction with lipid membranes, facilitating cellular uptake.

- Target Interaction : The compound may bind to specific proteins or enzymes, altering their activity and influencing various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, particularly against Gram-positive bacteria. Its structure allows for potential interactions with bacterial topoisomerases, enzymes critical for DNA replication.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus <0.25 μg/mL Escherichia coli 1–4 μg/mL Acinetobacter baumannii 0.5 μg/mL - Cytotoxicity : In vitro studies have indicated that derivatives of this compound can induce cell death in cancer cell lines, suggesting potential as an anticancer agent.

Case Studies

- Antibacterial Efficacy : A study investigating the efficacy of various nitro-substituted benzoates found that this compound exhibited significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis. The results indicated MIC values comparable to established antibiotics, highlighting its potential as a therapeutic agent in treating resistant infections .

- Cell Proliferation Inhibition : Another study explored the effects of nitrobenzoate derivatives on cancer cell lines. The findings revealed that the compound inhibited cell proliferation in a dose-dependent manner, primarily affecting the G0/G1 phase of the cell cycle. This suggests that this compound may interfere with critical cellular processes involved in cancer progression .

Q & A

Q. What are the common synthetic routes for Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring. Key steps include:

- Nitro group introduction : Nitration of a precursor (e.g., methyl 4-fluoro-2-(methoxymethyl)benzoate) using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions.

- Esterification : Methanol and acid catalysis (H₂SO₄) under reflux for ester formation.

- Methoxymethylation : Alkylation of a hydroxyl group (if present) using chloromethyl methyl ether (MOM-Cl) and a base like NaH in anhydrous DMF .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions. Fluorine (¹⁹F NMR) and nitro groups cause distinct deshielding effects. For example, the methoxymethyl group shows a triplet at ~δ 4.5 ppm (¹H NMR) due to coupling with fluorine .

- HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) confirms molecular ion ([M+H]⁺) and purity (>98%).

- X-ray Crystallography : Resolves regiochemistry ambiguities but requires high-quality crystals, which are challenging due to the compound’s oily nature .

Advanced Research Questions

Q. How can selective reduction of the nitro group be achieved without affecting the ester or methoxymethyl groups?

Methodological Answer: Catalytic hydrogenation (H₂/Pd-C) in ethanol at 25°C selectively reduces nitro to amine while preserving ester and methoxymethyl groups. Alternative methods:

Q. What strategies mitigate competing side reactions (e.g., demethylation) during functional group transformations?

Methodological Answer:

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to shield the methoxymethyl group during harsh reactions.

- Low-Temperature Reactions : Perform alkylations at –20°C to suppress elimination pathways.

- pH Control : Buffered conditions (e.g., phosphate buffer, pH 7) stabilize the ester during hydrolysis-prone steps .

Q. How do electronic effects of fluorine and methoxymethyl groups influence reactivity in cross-coupling reactions?

Methodological Answer:

- Fluorine : Electron-withdrawing effect deactivates the ring, directing electrophilic substitution to the para position. However, the nitro group dominates regioselectivity.

- Methoxymethyl : Electron-donating via the oxygen lone pairs, activating adjacent positions for nucleophilic attack.

Example: Suzuki-Miyaura coupling at the 4-fluoro position requires Pd(OAc)₂/XPhos catalysts and elevated temps (80°C) due to reduced reactivity .

Q. What are the implications of this compound’s substituents in drug design, particularly for kinase inhibitors?

Methodological Answer:

- Nitro Group : Serves as a precursor for amine bioisosteres, enhancing binding to ATP pockets in kinases.

- Fluorine : Improves metabolic stability and membrane permeability.

- Methoxymethyl : Increases solubility and modulates steric hindrance.

Studies on analogous compounds (e.g., kallikrein inhibitors) show that methoxymethyl groups improve IC₅₀ values by 10-fold compared to methyl derivatives .

Q. How can computational modeling predict the compound’s behavior in biochemical assays?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to simulate binding to target enzymes (e.g., tyrosine kinases). The nitro group’s electrostatic potential aligns with hydrophobic pockets.

- MD Simulations : AMBER or GROMACS models reveal stability of hydrogen bonds between the methoxymethyl oxygen and conserved lysine residues .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical fidelity?

Methodological Answer:

- Heat Dissipation : Exothermic nitration requires jacketed reactors with precise temp control (±2°C).

- Purification : Flash chromatography (silica gel, hexane/EtOAc) resolves regioisomers, but preparative HPLC is needed for >99% purity at scale.

- Catalyst Recycling : Pd-C from hydrogenation steps is recovered via filtration and reused up to 3 times without yield loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.